5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of a furo[3,2-b]pyridine core and a benzo[d]thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole derivatives have shown potent inhibition against Mycobacterium tuberculosis . They have also been associated with the inhibition of the non-receptor tyrosine kinase ITK, a component of the T-cell receptor signaling cascade , which may represent a novel treatment for allergic asthma .
Mode of Action
The compound interacts with its targets, leading to inhibition of the growth of Mycobacterium tuberculosis
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with the life cycle of mycobacterium tuberculosis
Result of Action
The compound has shown potent anti-tubercular activity, with better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . It has also shown potential as a treatment for allergic asthma by inhibiting the non-receptor tyrosine kinase ITK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the benzo[d]thiazole moiety. The final step involves the formation of the carboxamide group.
Preparation of Furo[3,2-b]pyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Benzo[d]thiazole Moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and solvents.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate with an amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide
Uniqueness
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide is unique due to its combination of a furo[3,2-b]pyridine core and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-9-3-5-11-15(7-9)23-17(19-11)20-16(21)14-8-12-13(22-14)6-4-10(2)18-12/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGVHQMHGXAVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(O3)C=CC(=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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